Cas no 1869102-04-4 (ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate)

ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate 化学的及び物理的性質
名前と識別子
-
- 1869102-04-4
- ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate
- EN300-4637429
-
- インチ: 1S/C8H14N4O2/c1-4-14-8(13)7(9-2)6-5-10-12(3)11-6/h5,7,9H,4H2,1-3H3
- InChIKey: SGDHXWVDXKWHCG-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C1C=NN(C)N=1)NC)=O
計算された属性
- 精确分子量: 198.11167570g/mol
- 同位素质量: 198.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 69Ų
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4637429-0.25g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 0.25g |
$1708.0 | 2025-03-15 | |
Enamine | EN300-4637429-2.5g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 2.5g |
$3641.0 | 2025-03-15 | |
Enamine | EN300-4637429-0.5g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 0.5g |
$1783.0 | 2025-03-15 | |
Enamine | EN300-4637429-10.0g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 10.0g |
$7988.0 | 2025-03-15 | |
Enamine | EN300-4637429-0.1g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 0.1g |
$1635.0 | 2025-03-15 | |
Enamine | EN300-4637429-0.05g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 0.05g |
$1560.0 | 2025-03-15 | |
Enamine | EN300-4637429-1.0g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 1.0g |
$1857.0 | 2025-03-15 | |
Enamine | EN300-4637429-5.0g |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate |
1869102-04-4 | 95.0% | 5.0g |
$5387.0 | 2025-03-15 |
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetateに関する追加情報
Research Brief on Ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate (CAS: 1869102-04-4)
Ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate (CAS: 1869102-04-4) is a novel compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique triazole and ester functional groups, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and neurological drug development. The integration of the 1,2,3-triazole moiety, known for its bioisosteric properties, enhances the compound's pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research.
Recent studies have focused on the synthesis and optimization of ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate to improve its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy in inhibiting bacterial growth, particularly against multidrug-resistant strains. The researchers employed a combination of computational modeling and in vitro assays to elucidate the compound's mechanism of action, revealing its ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis.
In addition to its antimicrobial properties, ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate has been investigated for its potential in oncology. A preclinical study conducted by a team at the National Cancer Institute (2024) highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. The study utilized high-throughput screening and molecular docking techniques to identify the compound's interaction with specific oncogenic targets, such as Bcl-2 and caspase-3. These findings suggest that the compound could serve as a scaffold for the development of next-generation anticancer agents.
Furthermore, the compound's neuroprotective effects have been explored in the context of neurodegenerative diseases. Research published in Neuropharmacology (2024) reported that ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate exhibits significant antioxidant and anti-inflammatory activities in neuronal cell cultures. The study attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production, thereby protecting neurons from oxidative stress and inflammation-induced damage.
Despite these promising findings, challenges remain in the clinical translation of ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.
In conclusion, ethyl 2-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(methylamino)acetate (CAS: 1869102-04-4) represents a versatile and promising compound in the realm of chemical biology and medicinal chemistry. Its multifaceted pharmacological activities, coupled with its synthetic accessibility, make it a compelling subject for ongoing and future research. Continued exploration of its mechanisms of action and therapeutic applications will undoubtedly contribute to the advancement of drug discovery and development in the years to come.
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